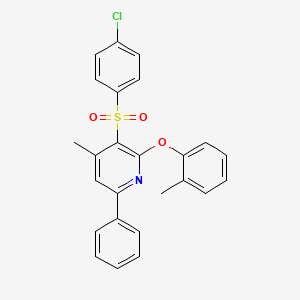
4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone is a complex organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenyl and Chlorophenyl Groups: These groups are usually introduced via substitution reactions.
Attachment of the Sulfone Group: This step involves the oxidation of a sulfide precursor to the sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Further oxidized sulfones or sulfoxides.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone involves its interaction with specific molecular targets. The sulfone group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfide: Similar structure but with a sulfide group instead of a sulfone.
4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfoxide: Contains a sulfoxide group instead of a sulfone.
Uniqueness
4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfone group provides stability and resistance to metabolic degradation, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-methyl-2-(2-methylphenoxy)-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3S/c1-17-8-6-7-11-23(17)30-25-24(31(28,29)21-14-12-20(26)13-15-21)18(2)16-22(27-25)19-9-4-3-5-10-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEPORGMKAOKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=CC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((4-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2631145.png)
![3-[[5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2631147.png)

![1-cyclopropyl-4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B2631151.png)




![4-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2631160.png)


![1-(ethanesulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2631163.png)
